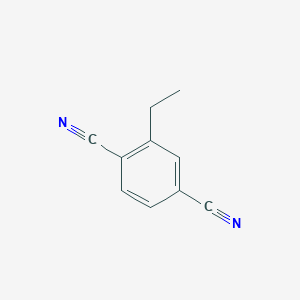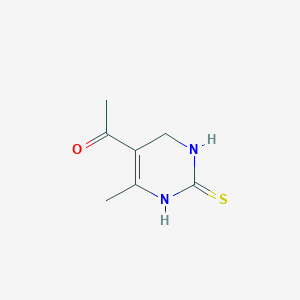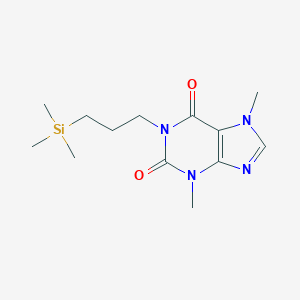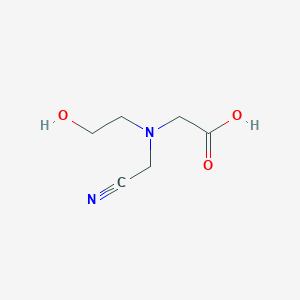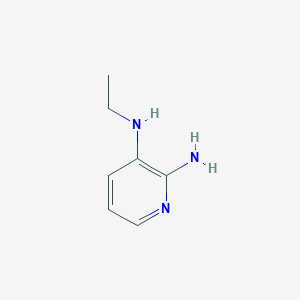
N3-ethylpyridine-2,3-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N3-ethylpyridine-2,3-diamine and related compounds typically involves reactions that introduce or modify the amine groups on a pyridine ring. For example, the synthesis of related compounds often involves palladium-catalyzed aryl amination starting from primary amines or 2-aminopyridines, leading to a variety of 2,2′-bipyridylamines, which suggests potential pathways for synthesizing N3-ethylpyridine-2,3-diamine derivatives (Schareina et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to N3-ethylpyridine-2,3-diamine often features planar configurations of the pyridine ring, with amine groups that may participate in intramolecular and intermolecular interactions. For instance, studies on related compounds have highlighted the presence of strong intramolecular hydrogen bonding between acyl NH of one ring and the pyridine N-1 of the other ring, influencing the compound's conformation and reactivity (Palmans et al., 2010).
Chemical Reactions and Properties
N3-ethylpyridine-2,3-diamine and structurally similar compounds participate in various chemical reactions that can be influenced by the presence of the amine groups. These reactions include coordination with metals to form complexes, which can significantly alter the chemical and physical properties of the compound. For example, nickel complexes with aminopyridine ligands show catalytic activity in ethylene oligomerization, demonstrating the potential reactivity of similar compounds (Kryatov et al., 2002).
Physical Properties Analysis
The physical properties of N3-ethylpyridine-2,3-diamine, such as solubility, melting point, and boiling point, would be influenced by its molecular structure and the nature of its amine groups. Compounds with similar structures have been shown to form low-melting trihydrates, indicating that N3-ethylpyridine-2,3-diamine might also exhibit unique physical characteristics under certain conditions (Born et al., 1995).
Chemical Properties Analysis
The chemical properties of N3-ethylpyridine-2,3-diamine, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are significantly influenced by the amine groups. The presence of these functional groups makes the compound a potential ligand for metal ions, forming complexes with various chemical behaviors. Studies on related compounds have demonstrated the importance of the amine functionality in binding with metals, affecting the compound's stability and reactivity (Goher et al., 1998).
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
N3-ethylpyridine-2,3-diamine is explored in various catalysis and chemical reactions. For instance, a Schiff base incorporating this compound was used in the synthesis of ruthenium(II) complexes, demonstrating their effectiveness as catalysts in the transfer hydrogenation of aromatic ketones, achieving high conversions up to 99% (Aydemir et al., 2010). Additionally, gem-diamines, which are structurally similar, were used as organocatalysts for carbon–carbon bond formation, indicating that the proximity of nitrogen atoms and their basicity are crucial for catalytic activity (Climent et al., 2007).
Biochemistry and Molecular Chemistry
In the field of biochemistry and molecular chemistry, N3-ethylpyridine-2,3-diamine derivatives have shown promising results. For instance, diamine nonleaving groups in platinum-acridinylthiourea conjugates were studied for their impact on DNA damage and cytotoxicity, with certain configurations displaying significant anticancer potential (Guddneppanavar et al., 2007). Additionally, complexes involving similar structures have been utilized to explore the platination of adenine-N3 in DNA, challenging the traditional understanding of platinum-DNA chemistry and offering insights into novel therapeutic approaches (Barry et al., 2005).
Material Science and Nanotechnology
N3-ethylpyridine-2,3-diamine derivatives have also found applications in material science and nanotechnology. For example, Schiff-base Zn–Nd complexes with improved luminescent properties were developed, demonstrating the role of N3-ethylpyridine-2,3-diamine in the fine-tuning of NIR luminescence from Nd ions (Lü et al., 2008). Additionally, the compound has been implicated in the synthesis and structural characterization of metal–organic frameworks, highlighting its versatility in creating materials with desirable properties like adsorption and luminescence (Xue et al., 2008).
Eigenschaften
IUPAC Name |
3-N-ethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZAGSGOJBIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


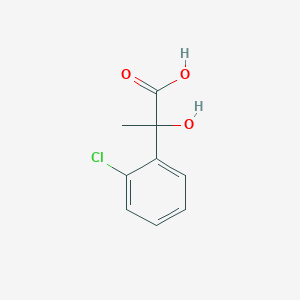
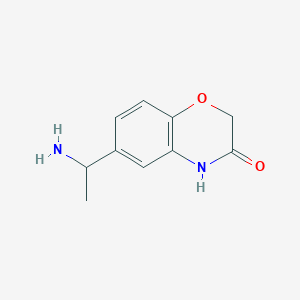


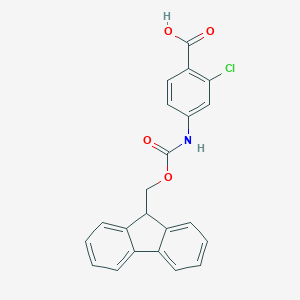
![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)



